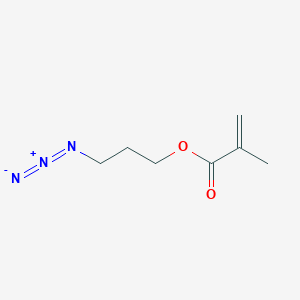

2-Propenoic acid, 2-methyl-, 3-azidopropyl ester

Cat. No. B3194771

Key on ui cas rn:

864852-88-0

M. Wt: 169.18 g/mol

InChI Key: SGOPTIXZYZGFBE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07795355B2

Procedure details

29 mL (0.3 mol) of methacryloyl chloride was added to a mixture of 100 mL methylene chloride and 50 mL of pyridine (both solvents had been dried over sodium sulfate overnight). The suspension was cooled in an ice-water bath and 18.6 mL (0.2 mol) of 3-azidopropanol was added over a period of 10 minutes. A clear solution was formed, which was kept in the cooling bath for another 1 hour and then at room temperature for 24 h. 50 mL of methylene chloride were then added, and the mixture was extracted with a solution of 50 mL HCl in 300 mL water followed by four 200-milliliter portions of water (NaCl had to be added to break the stable emulsion). The methylene chloride layer was dried over sodium sulfate (5 grams of sodium carbonate were added to react with the excess of methacrylic acid potentially present), and the solvent was removed under vacuum. The obtained liquid was distilled under reduced pressure (0.1 g of hydroquinone was added to prevent polymerization). The yield was 8.55 g (25%). The procedure needs to be optimized, but the monomer obtained by this procedure was very pure (NMR) and was used to study polymerization reactions.

Identifiers

|

REACTION_CXSMILES

|

[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].N1C=CC=CC=1.[N:13]([CH2:16][CH2:17][CH2:18][OH:19])=[N+:14]=[N-:15]>C(Cl)Cl>[C:1]([O:19][CH2:18][CH2:17][CH2:16][N:13]=[N+:14]=[N-:15])(=[O:5])[C:2]([CH3:4])=[CH2:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

29 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

18.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

N(=[N+]=[N-])CCCO

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

had been dried over sodium sulfate overnight)

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was cooled in an ice-water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A clear solution was formed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

at room temperature for 24 h

|

|

Duration

|

24 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture was extracted with a solution of 50 mL HCl in 300 mL water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to be added

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The methylene chloride layer was dried over sodium sulfate (5 grams of sodium carbonate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react with the excess of methacrylic acid potentially present), and the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The obtained liquid was distilled under reduced pressure (0.1 g of hydroquinone was added to prevent polymerization)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the monomer obtained by this procedure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

polymerization reactions

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |